Benzyldimethylsilane

説明

Historical Context and Evolution of Organosilicon Chemistry

The genesis of organosilicon chemistry can be traced back to 1863, when French chemists Charles Friedel and James Crafts successfully synthesized tetraethylsilane (B1293383) (Si(C2H5)4) from silicon tetrachloride and diethylzinc, marking the first compound with a silicon-carbon bond sbfchem.comwikipedia.orgsbfchem.comunitedchem.com. This pioneering work laid the groundwork for a new branch of chemistry. The early 20th century saw extensive research spearheaded by Frederic S. Kipping, who is often regarded as the father of organosilicon chemistry. Kipping's significant contributions included the use of Grignard reagents to synthesize alkylsilanes and arylsilanes, as well as the initial preparation of silicone oligomers and polymers wikipedia.org. He also coined the term "silicone" in 1904 wikipedia.org.

A pivotal advancement occurred in the 1940s with the independent development of the direct synthesis of methylchlorosilanes by Eugene G. Rochow in the United States and Richard Müller in Germany rsc.orgpbs.org. This industrial process, involving the reaction of methyl chloride with silicon in the presence of copper catalysts, enabled the large-scale manufacture of commercial silicones, dramatically expanding the accessibility and application of organosilicon compounds unitedchem.compbs.org. Since then, the field has continuously evolved, moving from chemical esoterica to a cornerstone of modern synthetic chemistry, with a significant increase in research publications over the decades beilstein-journals.org.

Significance of Organosilicon Compounds in Modern Chemical Research

Organosilicon compounds are of paramount importance in modern chemical research due to their unique properties and versatile applications. They serve as crucial building blocks and valuable organic molecules in various materials, and are extensively utilized as synthetic intermediates in chemical synthesis processes researchgate.netzmsilane.com. The distinct chemical properties of silicon-containing compounds, particularly the silicon-carbon bond, impart characteristics such as thermal stability, flexibility, and hydrophobicity, distinguishing them from other organometallic compounds zmsilane.comcfsilicones.com.

Silicon's ability to form strong bonds with oxygen and halogens, coupled with its capacity for hypercoordinate states, contributes to the unique reactivity and stability profiles of organosilicon compounds rsc.orgrsc.org. These compounds are indispensable in synthesizing complex molecules and have found widespread applications across diverse sectors, including electronics (as insulating materials), coatings (for protective properties and adhesion enhancement), and pharmaceuticals (as excipients and drug delivery agents) zmsilane.comcfsilicones.com. The strategic incorporation of silicon into molecular structures can lead to marked variations in the physicochemical and biochemical properties of silicon-containing analogues compared to their carbon counterparts, a feature rationally exploited in drug design rsc.org. The continuous expansion of organosilicon chemistry reflects its sustained popularity in traditional silicon-based reactions and reagents, alongside newer applications in transition metal-catalyzed cross-coupling reactions and as stoichiometric reductants in various catalytic reductions beilstein-journals.org.

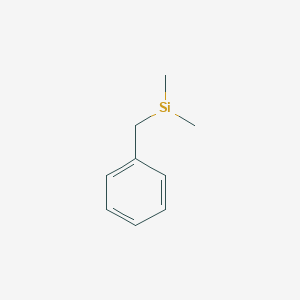

Definition and Structural Characteristics of Benzyldimethylsilane within the Organosilicon Family

This compound is an organosilicon compound characterized by its molecular formula C9H14Si. Its structure features a central silicon atom bonded to a benzyl (B1604629) group (C6H5CH2-), two methyl groups (-CH3), and a hydrogen atom (-H) . This makes it a hydrosilane, indicating the presence of a silicon-hydrogen (Si-H) bond, which is crucial for its reactivity in various chemical transformations, particularly hydrosilylation reactions nih.govgoogle.com.

The IUPAC name for this compound is benzyl(dimethyl)silane. It has a molecular weight of 150.29 g/mol and is identified by CAS Number 1631-70-5 nih.govfishersci.com. Its physical properties include a boiling point of 69-71°C at 15 mmHg and a density of 0.949 g/mL alfa-chemistry.comazmax.co.jp. It typically appears as a transparent liquid alfa-chemistry.com.

Table 1: Key Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H14Si | nih.gov |

| Molecular Weight | 150.29 g/mol | nih.gov |

| CAS Number | 1631-70-5 | nih.gov |

| IUPAC Name | benzyl(dimethyl)silane | nih.gov |

| Boiling Point | 69-71°C (15 mmHg) | alfa-chemistry.comazmax.co.jp |

| Density | 0.949 g/mL | alfa-chemistry.comazmax.co.jp |

| Appearance | Transparent liquid | alfa-chemistry.com |

| SMILES String | CSiHCc1ccccc1 | |

| PubChem CID | 74205 | nih.gov |

Overview of Research Trajectories Involving this compound

This compound is a valuable reagent in various synthetic organic chemistry research trajectories, primarily owing to its reactive Si-H bond. Its applications include:

Hydrosilylation Reactions: It is frequently employed in hydrosilylation, a process that adds a Si-H bond across an unsaturated bond. For instance, it has been used to form vinylsilanes from propargylic alcohols researchgate.net. These resulting vinylsilanes are notably stable and can be activated under specific conditions for further transformations researchgate.net.

Synthesis of Functionalized Dienes: Researchers have developed methodologies utilizing this compound for the formation of highly functionalized 1,3-dienes through a hydrosilylation-Hiyama coupling protocol researchgate.net. This approach provides a robust and stereodefined synthesis of dienes, which are important motifs in natural products and drug candidates researchgate.net.

Preparation of Cross-Coupling Reagents: this compound is useful for preparing benzyldimethylsilyl derivatives that are capable of participating in cross-coupling reactions azmax.co.jp. These reactions are fundamental in constructing complex molecular architectures.

Enzymatic Oxidation Studies: this compound has served as a substrate in studies involving the selective enzymatic oxidation of silanes to silanols. Cytochrome P450 enzymes, known for their broad oxidative capabilities, have been demonstrated to catalyze this transformation, converting the Si-H bond to a silanol (B1196071) (Si-OH) group nih.govgoogle.com. This biocatalytic approach offers a mild and selective route to silanols, avoiding common issues like disiloxane (B77578) formation nih.gov.

Hybrid Material Synthesis: In materials science, this compound has been used in the functionalization of hybrid organic-inorganic monoliths. Specifically, it can react via hydrosilylation to introduce benzyl groups onto the surface of these materials, thereby modifying their chromatographic properties and increasing their retentivity researchgate.net.

Allene (B1206475) Hydrosilylation: Research has also explored the use of this compound in allene hydrosilylation, contributing to the understanding of stereo- and regiocontrol in these reactions umich.edu.

Intermediate for Aminosubstituted Vinylsilanes and Pyrrolidones: It serves as an intermediate in the synthesis of other valuable compounds, such as aminosubstituted vinylsilanes and pyrrolidones azmax.co.jp.

These research trajectories highlight this compound's versatility and its role in advancing synthetic methodologies and material science.

Structure

2D Structure

特性

InChI |

InChI=1S/C9H13Si/c1-10(2)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDKWDVYZOKBPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883702 | |

| Record name | Benzene, [(dimethylsilyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1631-70-5 | |

| Record name | Benzene, ((dimethylsilyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001631705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl(phenylmethyl)silane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155373 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, [(dimethylsilyl)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, [(dimethylsilyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyldimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

####### 2.1.2.2.2.1. Trans Selective Hydrosilylation Protocols

Direct Synthesis Routes

Direct synthesis routes for organosilicon compounds often involve the direct formation of a silicon-carbon bond from readily available precursors.

Classical Approaches for Silicon-Carbon Bond Formation

Classical methodologies for establishing silicon-carbon bonds frequently leverage the reactivity of organometallic reagents, particularly Grignard reagents. The pioneering work in organosilicon chemistry by F. Stanley Kipping in the early 20th century laid the foundation for these methods, demonstrating the utility of Grignard reactions for synthesizing alkylsilanes and arylsilanes. nih.gov

A prominent classical approach for the synthesis of benzyldimethylsilane involves the reaction between benzylmagnesium chloride and chlorodimethylsilane (B94632). This reaction proceeds via a nucleophilic attack of the Grignard reagent on the silicon atom of the chlorosilane, leading to the displacement of the chloride ligand and the formation of a new silicon-carbon bond. nih.govnih.gov

Detailed Research Findings: Synthesis of this compound via Grignard Reaction

A reported procedure for the preparation of this compound involves the dropwise addition of chlorodimethylsilane to a solution of benzylmagnesium chloride in dry tetrahydrofuran (B95107) (THF). The reaction is typically initiated at 0 °C and then allowed to warm slowly to room temperature, with stirring continued overnight to ensure complete conversion.

| Reactant | Molar Equivalents | Solvent | Temperature (°C) | Reaction Time | Isolated Yield |

| Benzylmagnesium chloride | 1.5 | Dry THF | 0 to RT | Overnight | 78% |

| Chlorodimethylsilane | 1.0 | Dry THF | 0 to RT | Overnight | 78% |

This method provides this compound in good yields, highlighting the effectiveness of Grignard chemistry for the precise construction of organosilicon compounds.

Hydrosilylation of Unsaturated Hydrocarbons

While this compound itself contains a silicon-hydrogen bond, making it a hydrosilane often used as a reagent, hydrosilylation reactions are crucial for synthesizing its various derivatives. Hydrosilylation involves the addition of a silicon-hydrogen bond across an unsaturated carbon-carbon bond (alkene or alkyne) in the presence of a catalyst, typically a transition metal complex. wikipedia.orgcenmed.comwikipedia.org

This compound (BDMS-H) is a particularly attractive silane (B1218182) for use in various hydrosilylation contexts due to its stability and ease of oxidation. wikipedia.org It has been widely employed as a silane reagent to introduce the benzyldimethylsilyl group into diverse organic molecules, especially in the formation of vinylsilanes from alkynes. wikipedia.orgfishersci.fifishersci.nowikipedia.orgereztech.com

Detailed Research Findings: Hydrosilylation with this compound

Ruthenium-catalyzed hydrosilylation has emerged as a highly effective method for the regioselective and stereoselective synthesis of vinylsilanes using this compound. For instance, the alkyne trans-hydrosilylation using this compound (BDMS-H) in the presence of a [Cp*Ru(CH₃CN)₃]PF₆ catalyst has been shown to yield vinyl silane derivatives with high regioselectivity. fishersci.fi

Table 2.1: Ruthenium-Catalyzed Hydrosilylation with this compound

| Substrate (Unsaturated Hydrocarbon) | Silane Reagent | Catalyst | Conditions | Product Type | Selectivity | Reference |

| Alkynes | This compound | [Cp*Ru(CH₃CN)₃]PF₆ (2 mol%) | Acetone (B3395972) solvent, room temperature (typically) | Vinylsilanes | Regioselective | fishersci.fifishersci.no |

| 1-phenyl-2-propyn-1-ol | This compound | Iridium complex (e.g., [(cod)IrCl]₂) | Acetone solvent | Vinylsilanes | Regio- and stereoselective | wikipedia.org |

The hydrosilylation of internal alkynes with this compound, although sometimes considered sluggish, can be optimized by careful selection of reaction conditions, such as the use of acetone as a solvent, leading to improved turnover at lower catalyst loadings. fishersci.no This methodology is valuable for preparing complex organosilicon compounds that can be further transformed, for example, into ketone products after subsequent oxidation. fishersci.nowikipedia.org

Substitution Reactions with Halosilanes

Substitution reactions involving halosilanes are fundamental in organosilicon chemistry for introducing various functional groups onto the silicon center. While the provided outline specifically mentions "Substitution Reactions with Halosilanes" in the context of this compound, the primary compound of focus, this compound itself is a hydrosilane (contains Si-H bond). However, its derivatives, such as benzyldimethylchlorosilane (C₉H₁₃ClSi, PubChem CID 15780), are halosilanes and participate in such reactions alfa-chemistry.com.

Nucleophilic displacements at silicon are known to be highly stereoselective open.ac.uk. For instance, substitution reactions at silicon have been studied to understand mechanistic details through structure-reactivity correlations and solvent effects open.ac.uk. The solvolysis of hindered triorganochlorosilanes, for example, has been suggested to proceed via an Sɴ2 mechanism open.ac.uk.

Benzyldimethylchlorosilane, a related halosilane, is a common reagent. It can undergo halide-amine substitution reactions in the preparation of silicon precursor compounds google.com. These reactions are often mediated by alkoxide bases and can lead to the formation of benzyl (B1604629) silanes nih.gov. The reactivity of organosilanes with leaving groups like halogens (Cl, Br, I) is generally high, making them suitable for various substitution processes gelest.com.

Indirect Synthetic Pathways

Indirect synthetic pathways for this compound and its derivatives involve transformations of existing organosilanes or derivatization of silicon-containing precursors, rather than direct formation from elemental silicon or simple silanes. These methods often leverage the versatility of silicon-carbon and silicon-heteroatom bonds.

Functional Group Interconversions on Existing Organosilanes

Functional group interconversions (FGIs) are pivotal in organic synthesis, allowing the transformation of one functional group into another within a molecule solubilityofthings.comic.ac.uk. Organosilanes, including this compound derivatives, can undergo various FGIs to modify their structure and reactivity.

For example, vinylsilanes, which can be formed via hydrosilylation of alkynes with this compound, are important intermediates. These vinylsilanes can be further elaborated through mild palladium-catalyzed cross-coupling reactions, demonstrating their stability to intervening synthetic operations, including silyl (B83357) ether deprotection researchgate.net. This highlights how the benzyldimethylsilyl group can be introduced and then modified through subsequent reactions.

Another example involves silyloxyarenes, which are aryl silyl ethers. These can serve as versatile precursors in nickel-catalyzed coupling processes where the C(sp²)-O bond is transformed into C-H or C-Si bonds using reagents like trialkylsilanes. This allows protected hydroxyls to directly participate in bond-forming steps without requiring deprotection-activation strategies, showcasing a type of functional group interconversion on an existing organosilane acs.org. The benzyl group itself in benzylsilanes can also undergo electrophilic substitution reactions on the aromatic ring without cleaving the benzyl-silicon bond mcmaster.ca.

Derivatization of Silicon-Containing Precursors

Derivatization of silicon-containing precursors involves modifying existing silicon compounds to introduce the benzyldimethylsilyl moiety or to create this compound derivatives. This often utilizes precursors that already contain a silicon atom.

One method involves the deboronative silylation of readily available benzylboronates and gem-diborylalkanes with chlorosilanes, mediated by an alkoxide base. This approach enables the synthesis of benzyl silanes, including those related to this compound, in practical and selective ways nih.gov. This represents a strategy where a boron-containing precursor is converted into a silicon-containing one.

Furthermore, silicon-based blocking agents and protecting groups are widely used in organic synthesis. Organosilanes are excellent for protecting reactive hydrogen functionalities (e.g., alcohols, amines, thiols, carboxylic acids) because they can be introduced in high yield and removed under selective conditions gelest.com. While this compound itself is a hydrosilane, the concept of derivatization applies to creating benzyldimethylsilyl-protected compounds or other derivatives from suitable silicon precursors. For instance, benzyldimethylchlorosilane (a silicon-containing precursor) is used to prepare benzyldimethylsilyl derivatives where the benzyl group acts as a latent reactive group on silicon, useful for various transformations gelest.comgelest.com.

Stereoselective Synthesis of this compound Derivatives

Stereoselective synthesis is critical for controlling the spatial arrangement of atoms in molecules, leading to the preferential formation of one stereoisomer over others msu.edu. For this compound derivatives, this often involves creating or manipulating silicon-centered chirality or inducing asymmetry at adjacent carbon centers.

Chiral Auxiliaries and Catalysis in Silicon-Centered Chirality

Chirality at the silicon center (silicon-centered chirality) is an important area of research, as organosilanes with enantioenriched stereogenic silicon centers are valuable in materials science, medicinal chemistry, and as chiral auxiliaries or ligands in asymmetric transformations nih.gov.

The synthesis of silicon-centered chiral compounds often relies on asymmetric synthesis strategies, including the use of chiral auxiliaries and chiral catalysts uzh.chsioc-journal.cn. Chiral auxiliaries are reversibly attached to the substrate to induce a diastereoselective reaction, ultimately leading to an enantioselective process upon cleavage wikipedia.org. For instance, silicon-based chiral auxiliaries with silicon-centered chirality can be prepared with high enantiomeric purity and used effectively in diastereoselective transformations uzh.ch.

In catalysis, Lewis base-catalyzed dynamic kinetic silyletherification of racemic chlorosilanes with chiral lactates has been reported to enantioconvergently construct stereogenic silicon centers with high diastereoselectivity nih.gov. Additionally, rhodium-catalyzed C-H functionalization of benzyl silyl ethers using chiral auxiliary-based aryldiazoacetates and chiral dirhodium catalysts can achieve high diastereoselectivity and enantioselectivity. The use of (S)-lactate as a chiral auxiliary yielded moderate results, while specific rhodium catalysts like Hashimoto's Rh₂(S)-PTTL)₄ provided high enantioselectivity organic-chemistry.org. New catalytic Si-H insertion reactions using diarylcarbenes have also been developed, allowing selective synthesis of chiral-at-silicon compounds with high yield and enantioselectivity ucdavis.edu.

Asymmetric Induction in Reactions Involving this compound

Asymmetric induction refers to the preferential formation of one enantiomer or diastereoisomer over another due to the influence of a chiral feature in the substrate, reagent, catalyst, or environment msu.eduwikipedia.org. In reactions involving this compound or its derivatives, asymmetric induction aims to control the stereochemical outcome of newly formed stereogenic centers.

In the context of vinylsilanes derived from this compound, their use in cross-coupling reactions, such as the Hiyama coupling, can lead to the stereoselective formation of complex molecules. The silyl-Heck strategy, for example, has been developed for the stereoselective synthesis of highly substituted vinylsilanes, which can then undergo cross-coupling under Hiyama conditions researchgate.net. Rhodium-catalyzed silylcarbocyclization reactions of 1,6-enynes with this compound have also afforded five-membered rings bearing a (Z)-alkylidenylbenzylsilyl group, demonstrating stereocontrol in cyclization processes researchgate.netresearchgate.net.

Table 2: Examples of Asymmetric Induction and Stereoselective Synthesis Involving this compound Derivatives

| Reaction Type | This compound Role | Chiral Element/Catalyst | Stereochemical Outcome | Reference |

| Hydrosilylation-Hiyama Protocol for 1,3-Dienes | Reagent for vinylsilane formation | Not specified | Stereoselective diene formation | mdpi.com |

| C-H Functionalization of Benzyl Silyl Ethers | Substrate (as silyl ether) | (S)-Lactate (auxiliary), Rh₂(S)-PTTL)₄ (catalyst) | High de, high ee | organic-chemistry.org |

| Silylcarbocyclization of 1,6-enynes | Reagent | Rhodium catalysts | (Z)-alkylidenylbenzylsilyl group in 5-membered rings | researchgate.netresearchgate.net |

| Dynamic Kinetic Silyletherification | Racemic chlorosilane (analog) | (S)-lactates, 4-aminopyridine (B3432731) (Lewis base catalyst) | High diastereoselectivity | nih.gov |

Reaction Mechanisms and Reactivity Profiles of Benzyldimethylsilane

Mechanistic Investigations of Silicon-Based Transformations

Hydrosilylation Mechanisms

Hydrosilylation, the addition of an Si-H bond across an unsaturated bond (e.g., C=C, C≡C, C=O, C=N), is a crucial reaction in organosilicon chemistry. wikipedia.orgmdpi.com Benzyldimethylsilane is a common silane (B1218182) used in these transformations. guidechem.comnih.gov The predominant mechanism for metal-catalyzed hydrosilylation is the Chalk-Harrod mechanism . wikipedia.orgmdpi.com

The Chalk-Harrod mechanism typically involves a series of steps:

Oxidative Addition : The Si-H bond of the silane undergoes oxidative addition to a low-valent transition metal catalyst (e.g., Pt(0), Ru(0), Ir(I)), forming a metal-hydride-silyl complex. wikipedia.orgmdpi.comlibretexts.org

Olefin/Alkyne Coordination : The unsaturated substrate (alkene or alkyne) coordinates to the metal center. wikipedia.orglibretexts.org

Migratory Insertion : The coordinated olefin or alkyne inserts into either the metal-hydride (M-H) bond or, in some variations, the metal-silicon (M-Si) bond. wikipedia.orgmdpi.comlibretexts.org

Reductive Elimination : The newly formed alkylsilyl or vinylsilyl group reductively eliminates from the metal center, yielding the hydrosilylation product and regenerating the active catalyst. wikipedia.orgmdpi.comlibretexts.org

While the Chalk-Harrod mechanism is widely accepted, variations exist. For instance, some cases involve the insertion of the alkene into the M-Si bond followed by reductive elimination, which is the reverse sequence of the standard Chalk-Harrod mechanism. wikipedia.org Hydrosilylation of alkenes usually leads to anti-Markovnikov addition products, although research also explores Markovnikov addition. wikipedia.org

This compound has been identified as an optimal choice in ruthenium-catalyzed trans-hydrosilylation of ynones, demonstrating good performance and functional group tolerance. nih.govnih.gov In palladium-catalyzed allene (B1206475) hydrosilylation, this compound also exhibits excellent regioselectivity with aromatic allene substituents. umich.edu Side reactions such as isomerization, polymerization, oligomerization, and hydrogenation can occur during hydrosilylation. mdpi.com

Cross-Coupling Reaction Mechanisms

This compound is a valuable reagent in various cross-coupling reactions, which are fundamental for carbon-carbon bond formation. guidechem.com The Hiyama coupling is a prominent palladium-catalyzed cross-coupling reaction that utilizes organosilanes, including this compound derivatives, with organic halides to form C-C bonds. wikipedia.orgcore.ac.ukorganic-chemistry.org

The generally accepted mechanism for the Hiyama coupling involves:

Oxidative Addition : An organic halide (R'-X) undergoes oxidative addition to a palladium(0) catalyst, forming an R'-Pd(II)-X intermediate. wikipedia.orgcore.ac.uk

Silane Activation : The organosilane is typically activated by a fluoride (B91410) ion (e.g., from TBAF) or a base. This activation leads to the formation of a hypervalent (often pentavalent) silicon intermediate, which enhances the nucleophilicity of the carbon attached to silicon. wikipedia.orgcore.ac.ukorganic-chemistry.org

Transmetalation : The activated organosilane transfers its organic group (R) to the palladium center, displacing the halide (X) and forming an R-Pd(II)-R' intermediate. wikipedia.orgcore.ac.ukorganic-chemistry.org

Reductive Elimination : The two organic groups (R and R') reductively eliminate from the palladium center, forming the new C-C bond (R-R') and regenerating the palladium(0) catalyst. wikipedia.orgcore.ac.uk

A significant variation is the Hiyama-Denmark coupling , which utilizes organosilanols as coupling partners, thereby circumventing the need for a fluoride activator. wikipedia.orgorganic-chemistry.org this compound can serve as a precursor for benzyldimethylsilyl derivatives, where the benzyl (B1604629) group acts as a latent reactive group on silicon, enabling their use in cross-coupling reactions. gelest.com Beyond the Hiyama coupling, C(sp3)–Si cross-coupling reactions can proceed through ionic, radical, or nucleophilic substitution mechanisms. acs.org Copper-promoted Hiyama cross-coupling reactions involving arylsilanes and thiuram reagents have also been reported, indicating the versatility of silanes in various catalytic systems. frontiersin.org

Rearrangement Reactions

Silicon-containing compounds, including those derived from this compound, can undergo various rearrangement reactions. One notable example is the Brook rearrangement , an intramolecular 1,2-anionic migration of a silyl (B83357) group from carbon to oxygen. organic-chemistry.orgslideshare.netwikipedia.org This rearrangement typically occurs in α-silyl carbinols under basic conditions. organic-chemistry.orgwikipedia.org

The mechanism of the Brook rearrangement involves:

Deprotonation : A base deprotonates the hydroxyl group of the α-silyl carbinol, forming an alkoxide. organic-chemistry.org

Intramolecular Attack : The oxygen atom of the alkoxide then attacks the silicon atom, forming a transient pentavalent silicon intermediate. organic-chemistry.orgslideshare.netwikipedia.org

Silyl Migration : The silyl group migrates from the carbon to the oxygen, accompanied by the formation of a new carbon-oxygen bond and a carbanion on the adjacent carbon. organic-chemistry.orgwikipedia.org

Protonation : The carbanion is subsequently protonated, typically by the starting alcohol or its conjugate acid, leading to the formation of a silyl ether. organic-chemistry.org The driving force for this rearrangement is the higher thermodynamic stability of the silicon-oxygen bond compared to the silicon-carbon bond. organic-chemistry.org

Rearrangements involving the benzyl group on silanes have also been observed. For instance, a benzylic 1,4-rearrangement/cyclization reaction has been reported where this compound is involved. nih.gov This reaction is proposed to proceed via a single electron transfer (SET) mechanism, leading to a benzylic 1,4-shift. The rate of this reaction is enhanced by electron-withdrawing substituents on the benzyl group, which supports the radical anion intermediate in the SET pathway. nih.gov Thermal rearrangements of α-substituted silanes, involving the exchange of groups between silicon and an adjacent carbon, have also been studied, with an "inverse ylid" intermediate proposed. cdnsciencepub.com

Reactivity of the Silicon-Hydrogen Bond in this compound

The Si-H bond in this compound is a key functional group that dictates much of its reactivity, particularly its ability to act as a hydride donor and its participation in radical pathways.

Hydride Donor Capabilities

This compound functions as a hydride donor, which is exploited in organic synthesis for the reduction of various functional groups, such as carbonyl compounds to alcohols. guidechem.com Hydrosilanes are well-established reducing agents. msu.eduwikipedia.org The hydridic character of the Si-H bond allows for the formal transfer of a hydride ion from silicon to a carbon atom. wikipedia.org

The hydride donor capabilities of silanes can be significantly influenced by reaction conditions:

Acidic Media : In the presence of Brønsted or Lewis acids, hydride transfer from silicon to positively charged carbon species (carbenium ions) occurs, leading to the formation of silicenium ions as transient intermediates. uni-muenchen.descispace.com

Fluoride Activation : Fluoride anions have a strong affinity for silicon and can activate silanes by forming hypervalent silicon species, which act as stronger hydride donors. msu.edu

The kinetic hydricity, a measure of a silane's hydride-donating ability, has been investigated for various silanes. nih.govnsf.gov this compound has been successfully employed in chemoselective reductions, such as the reduction of isatin (B1672199) derivatives, where even a small amount of water can promote the reaction. researchgate.net

Bond Dissociation Energies and Radical Pathways

The strength of the Si-H bond is crucial for understanding the radical reactivity of silanes. The Bond Dissociation Energy (BDE) of the Si-H bond in silanes is generally lower than that of the C-H bond in analogous alkanes, making silanes effective hydrogen atom transfer (HAT) agents in radical reactions. msu.eduacs.orgchinesechemsoc.org

| Compound | Si-H Bond Dissociation Energy (kcal/mol) | Si-H Bond Dissociation Energy (kJ/mol) | Source |

| Silane (SiH4) | 91.7 | 384.1 | acs.orgacs.org |

| Methylsilane | 92.7 | - | acs.org |

| Dimethylsilane | 93.5 | - | acs.org |

| Trimethylsilane (B1584522) | 94.7 | - | acs.org |

| Phenylsilane | 88.2 | 369.0 | acs.org |

| Triethylsilane | 90.1 | - | msu.edu |

| Tris(trimethylsilyl)silane (TTMS) | 79.0 | - | msu.edu |

| Tetraphenyldisilane (TPDS) | Significantly lower than Et3Si-H | - | msu.edu |

Note: BDE values can vary slightly depending on the computational method or experimental conditions.

The relatively weaker Si-H bond in silanes, compared to C-H bonds, facilitates homolytic cleavage, leading to the formation of silyl radicals. msu.eduacs.org These silyl radicals can then participate in various radical-mediated transformations, including radical hydrosilylation, which can be initiated by UV light or heat. wikipedia.org The proposed benzylic 1,4-rearrangement/cyclization reaction involving this compound is thought to involve a single electron transfer mechanism, where the substrate is reduced to a radical anion, and the benzyl substituent migrates as an anion. nih.gov

Reactivity of the Silicon-Carbon Bond in this compound

The silicon-carbon bond in benzylsilanes exhibits distinct reactivity profiles depending on the nature of the attacking species, showcasing its versatility in organic transformations.

Electrophilic Substitutions Involving Benzylsilanes

The carbon-silicon bond of benzylsilane (B11955767) is generally less reactive towards electrophiles compared to nucleophiles. wikipedia.org However, electrophilic reactions can occur, primarily involving substitution on the benzyl group rather than cleavage of the silicon-carbon bond itself. This contrasts sharply with aryl-silicon bonds, which are known for their facile cleavage under electrophilic conditions. nih.gov

A notable pathway involves silylium (B1239981) ion-promoted Friedel-Crafts reactions. Transient silylium ions, generated from benzyldialkylsilanes, can add to unsaturated compounds, forming β-silyl cations. These intermediates can then undergo intramolecular electrophilic substitution on the aromatic ring of the benzyl group, leading to the formation of cyclic compounds, such as 1,2-dihydro-2-silanaphthalene derivatives. chembeez.com The regioselectivity of these cyclizations can be influenced by the thermodynamic stability of the resulting cations, which is affected by resonance with the benzene (B151609) ring, hyperconjugation of alkyl groups, or the β-effect of other silyl groups. chembeez.com

Nucleophilic Activation and Carbon-Carbon Bond Formation

The silicon-carbon bond in organosilicon compounds like this compound is somewhat polarized towards carbon due to carbon's higher electronegativity (C 2.55 vs. Si 1.90). This polarization renders the silicon center susceptible to nucleophilic attack. The high stability of the silicon-fluorine bond (D°298(F-Si) = 541.8 kJ/mol) provides a significant driving force for fluoride-induced cleavage of carbon-silicon bonds. fishersci.fi

Fluoride-Mediated Activation: Benzylsilane derivatives, including substituted benzyltrimethylsilanes, can serve as benzylic nucleophiles when activated by a fluoride source. For instance, in the presence of tetrabutylammonium (B224687) fluoride (TBAF) in aqueous dimethyl sulfoxide (B87167) (DMSO) media, the silicon-carbon bond undergoes cleavage. This process involves the development of substantial carbanionic character at the benzylic carbon atom in the rate-determining step. fishersci.fi This activated benzylic moiety can then react with various carbon electrophiles to form new carbon-carbon bonds, providing a versatile route for C-C cross-coupling reactions. wikipedia.org

Organolithium Reagents: Alpha-lithiated benzylsilanes are crucial intermediates in the synthesis of enantiomerically enriched compounds, as their stereogenic information can be maintained. alfa-chemistry.comfishersci.se The reaction of these lithiated species with electrophiles, such as trimethylchlorostannane, proceeds with inversion of configuration at the metalated carbon atom, often with high diastereomeric ratios. alfa-chemistry.comfishersci.se The "α-effect" of the silicon atom in these carbanions is attributed to a pronounced positive charge on the silicon, which electrostatically counterbalances the negative charge on the carbanion, leading to bond reinforcement. alfa-chemistry.comfishersci.se Furthermore, selective Si-C(sp3) bond cleavage in (aminomethyl)silanes can be achieved using common organolithium reagents as nucleophiles, proceeding stereospecifically with inversion of configuration at silicon. fishersci.ie

Cross-Coupling Reactions: this compound and related benzylsilanes are valuable precursors in various cross-coupling methodologies for carbon-carbon bond formation:

Palladium-Catalyzed Silylation: Palladium-catalyzed benzylic silylation of diarylmethyl carbonates with silylboranes yields benzylic silanes. These newly formed benzyl silane derivatives can then function as benzylic nucleophiles, reacting with carbon electrophiles to produce benzylic C-C cross-coupled products. wikipedia.org

N-Heterocyclic Carbene (NHC)/Photoredox Catalysis: Benzyl silane derivatives can act as sources of alkyl radicals in dual NHC/photoredox-catalyzed radical-radical coupling reactions, enabling the synthesis of ketones. Electron-rich benzyl silanes tend to react smoothly in these transformations. americanelements.com

Lewis Basic Salt-Promoted Coupling: Lewis basic salts have been shown to promote the direct coupling of benzyltrimethylsilanes with a range of aromatic electrophiles. This method is effective for synthesizing 1,1-diarylalkanes and exhibits good functional group compatibility, including with acidic and electrophilic moieties. ereztech.com

Suzuki-Miyaura Reactions: this compound can be utilized in the synthesis of building blocks containing both boron and silicon moieties. These metalloid-functionalized olefins can then undergo further derivatization via Suzuki-Miyaura coupling reactions to yield tri- and tetrasubstituted all-carbon olefins. uni.lu

Copper-Catalyzed Silylations: Asymmetric copper catalysis has emerged as a significant field for enantioselective C-Si bond-forming reactions. Silylcopper nucleophiles, generated in situ, can react with enantioenriched electrophiles, including benzylic ammonium (B1175870) triflates, through an SN2 mechanism with inversion of configuration. fishersci.ca

Influence of Substituents on Reactivity and Selectivity

The presence and nature of substituents on this compound and related benzylsilanes significantly impact their reactivity and the selectivity of the reactions they undergo. These effects can be broadly categorized as electronic and steric.

Electronic Effects on Reaction Rates

Electronic effects, arising from the electron-donating or electron-withdrawing nature of substituents, play a critical role in modulating reaction rates and pathways. The Hammett equation is a fundamental tool used to quantitatively correlate the structure of a molecule with its reactivity, providing insight into how changes in molecular structure affect reaction rates and equilibria. uni.lufishersci.atlabsolu.ca

In the nucleophilic cleavage of substituted benzyltrimethylsilanes by fluoride ions, a large positive reaction constant (ρ = 6.7) was observed. fishersci.fi This substantial value indicates that the reaction is highly sensitive to the electronic properties of the substituents on the aromatic ring. Electron-withdrawing substituents facilitate the reaction, primarily by increasing the ease of separation of the benzyl group with the electrons of the silicon-carbon bond and by promoting the approach of the nucleophile to the silicon center. fishersci.fi The large positive ρ value further implies the development of a significant negative charge (carbanionic character) at the benzylic carbon atom in the transition state of the rate-determining step. fishersci.fi

Conversely, in some contexts, electron-donating substituents on the aromatic ring of benzylsilanes can enhance reactivity. wikipedia.org For silenes, which possess a silicon-carbon double bond, reactivity towards nucleophiles is increased by the presence of resonance electron-acceptor substituents at the carbon atom. epa.gov

Steric Effects on Reaction Outcomes

In directed C-H borylation of arenes, the steric bulk of trialkoxysilane protecting groups on benzyl alcohol and phenol (B47542) derivatives has been shown to induce excellent para-selectivity. fishersci.be The size of the silyl group directly influences the site selectivity of the borylation reaction, favoring less sterically hindered positions. fishersci.be Similarly, in Suzuki-Miyaura coupling reactions, steric hindrance from ortho-substituted substrates can lead to slightly reduced reaction yields. uni.lu

Furthermore, nucleophilic attack at the silicon center itself is generally sensitive to steric hindrance. nih.gov Studies on silenes have demonstrated that steric effects of substituents at both silicon and carbon atoms significantly influence their reactivity. fishersci.canih.govfishersci.ca For example, the presence of ortho-methyl substituents can impact the kinetics and mechanisms of reactions between 1,1-diarylsilenes and nucleophiles, highlighting the importance of spatial considerations in these transformations. ereztech.com

Catalytic Applications of Benzyldimethylsilane in Organic Synthesis

Protecting Group Chemistry Employing Benzyldimethylsilyl Moieties

Protection of Alcohols and Amines

Benzyldimethylsilane serves as a valuable protecting group for alcohols and amines in organic synthesis. cymitquimica.comguidechem.com The protection of alcohols often involves their conversion into silyl (B83357) ethers, which are favored due to their stability and ease of removal. medlifemastery.comlibretexts.org This process typically entails the reaction of an alcohol with a silyl chloride, such as trimethylsilyl (B98337) chloride (TMSCl), in the presence of a base like triethylamine. medlifemastery.comlibretexts.org The resulting silyl ether, for instance, a trimethylsilyl (TMS) ether, lacks the acidic proton of the original alcohol, thereby preventing unwanted side reactions. libretexts.org

For instance, the benzyl (B1604629) group within this compound can be selectively removed through protiodesilylation using reagents like tetra-n-butylammonium fluoride (B91410) (TBAF). nih.gov This selective cleavage allows for the deprotection of the alcohol, regenerating the hydroxyl group. medlifemastery.comlibretexts.org

Orthogonal Deprotection Strategies

The concept of orthogonal protecting groups is crucial in multi-step organic synthesis, allowing for the selective removal of one protecting group without affecting others present in the same molecule. organic-chemistry.orgthieme-connect.de this compound is notable in this context, often referred to as a "safety catch" silane (B1218182). caltech.edu The unique reactivity of the benzyl group in BDS enables selective activation and subsequent transformation. caltech.edunih.gov

Specifically, the benzyldimethylsilyl (BDMS) group can be activated by the loss of toluene (B28343) and the formation of a silyl fluoride or silanol (B1196071) species upon treatment with unbuffered TBAF. nih.gov This activation allows for subsequent reactions, such as oxidation, to proceed selectively. nih.gov This property makes BDS particularly useful for strategies where a protecting group needs to be stable through multiple synthetic steps but can then be specifically unmasked under mild conditions for further functionalization. caltech.edunih.gov

Silylcarbocyclization Reactions

This compound plays a key role in rhodium-catalyzed silylcarbocyclization reactions, a powerful method for constructing highly substituted cyclic systems. This methodology has been successfully applied to enynes for the synthesis of five-membered rings, specifically cyclopentanes. acs.orgnih.gov

In these reactions, 1,6-enynes react with this compound in the presence of rhodium catalysts to yield five-membered rings that bear a (Z)-alkylidenylbenzylsilyl group. acs.org The compatibility of various substitution patterns and heteroatom substituents highlights the broad scope of this silylcarbocyclization. acs.org Furthermore, the reaction has been demonstrated with unsaturated esters participating in the cyclization. acs.org

Research has explored the influence of reaction parameters, such as temperature and carbon monoxide (CO) pressure, on the outcome of these silylcarbocyclization reactions. For example, in the silylcarbocyclization of a vinylglycine-derived 1,6-enyne with this compound catalyzed by Rh(acac)(CO)₂, conditions at 90 °C and 120 °C showed reduced formation of undesired silylformylation products as CO pressure increased. nih.gov The resulting alkylidenylsilanes from these cyclizations are valuable intermediates that can subsequently undergo palladium-catalyzed cross-coupling reactions, enabling further molecular complexity. acs.org

Other Emerging Catalytic Transformations

This compound is involved in several other catalytic transformations, showcasing its versatility beyond its role in protection and silylcarbocyclization.

Cross-Coupling Reactions: BDS is a significant reagent in palladium-catalyzed cross-coupling reactions. For instance, it has been used in the synthesis of 4-arylpiperidines through palladium-catalyzed cross-coupling with aryl iodides and bromides, often proceeding efficiently at ambient temperatures. The resulting alkylidenylsilanes from silylcarbocyclization reactions can also undergo palladium-catalyzed cross-coupling with tetra-n-butylammonium fluoride, demonstrating broad substrate scope and high yields under mild conditions with retention of double bond configuration. acs.org

Hydrosilylation: this compound participates in iridium-catalyzed Z-selective, dehydrative silylation of terminal olefins. This reaction, typically conducted in THF at 40 °C, is compatible with various functional groups, including epoxides, ketones, amides, alcohols, esters, halides, and ketals. Furthermore, BDS is employed in ruthenium-catalyzed hydrosilylation of alkynes, leading to the formation of vinylsilane products. nih.gov The BDMS group in these vinylsilanes can be activated in situ with unbuffered TBAF, forming a reactive silyl fluoride or silanol intermediate, which can then be utilized in subsequent palladium-catalyzed cross-coupling reactions under mild conditions. nih.gov

B(C₆F₅)₃-Catalyzed Reactions: this compound has found application in transformations catalyzed by tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). One notable application is in the B(C₆F₅)₃-catalyzed isomerization-Hiyama coupling, which provides access to a wide range of substituted styrene (B11656) derivatives in good yields. nih.gov Additionally, BDS is used in the chemoselective reduction of isatin (B1672199) derivatives and the catalytic α-deuteration of indolin-3-ones, both catalyzed by B(C₆F₅)₃, with water acting as an effective promoter in the reduction reaction. researchgate.net

Silyl-Directed Ortho-Borylation: this compound acts as a directing group in nickel-catalyzed ortho-C(sp²)-H borylation of arenes. nih.govwikipedia.org This process, using a Ni(cod)₂/PMe₃/KHMDS catalyst system, offers an economic route to ortho-borylated benzylic hydrosilanes with flexible substitution patterns. nih.gov The proposed mechanism involves the reversible addition of the Si-H bond to the nickel center, followed by selective ortho-C-H bond activation through oxidative addition and reductive elimination. wikipedia.org

Advanced Spectroscopic and Computational Studies of Benzyldimethylsilane

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of benzyldimethylsilane and for monitoring its involvement in reaction mechanisms. The distinct magnetic environments of hydrogen, carbon, and silicon nuclei within the molecule provide characteristic signals that can be analyzed to confirm structure, track reaction progress, and understand intermediate species.

1H NMR Studies

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is routinely employed for the characterization of this compound and its derivatives. It is particularly useful for monitoring reaction progress, determining reaction yields, and assessing E/Z ratios in isomerization processes acs.orgrsc.org. Chemical shifts are typically reported in parts per million (ppm) relative to an internal standard, often residual chloroform (B151607) (δ 7.24 or 7.26 ppm) in CDCl3 solvent umich.edursc.org.

For this compound, characteristic 1H NMR signals are observed for the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons adjacent to the silicon atom, and the methyl protons directly attached to silicon. For instance, in CDCl3, a typical spectrum might show multiplets for the aromatic protons around δ 7.03-7.32 ppm, a singlet for the benzylic methylene protons around δ 2.12-2.26 ppm, and a singlet for the dimethylsilyl protons around δ 0.030-0.14 ppm umich.eduosaka-u.ac.jp.

Table 1: Representative 1H NMR Chemical Shifts for this compound (in CDCl3)

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | J-coupling (Hz) | Reference |

| Aromatic (phenyl) | 7.03-7.32 | m | - | umich.eduosaka-u.ac.jp |

| Benzylic (-CH2-) | 2.12-2.26 | s | - | umich.edursc.org |

| Methyl (-Si(CH3)2) | 0.030-0.14 | s | - | umich.eduosaka-u.ac.jp |

Note: Specific chemical shifts can vary slightly depending on the solvent, concentration, and spectrometer frequency.

1H NMR is also instrumental in mechanistic studies, such as photoinduced hydrosilylation reactions where the consumption of Si-H and C=C groups can be monitored over time rsc.org. The integration of corresponding peaks allows for the determination of the relative amounts of reactive groups in the samples rsc.org.

13C NMR Studies

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy provides complementary information to 1H NMR, offering insights into the carbon skeleton of this compound. Like 1H NMR, 13C NMR is crucial for confirming the molecular structure and tracking carbon-containing intermediates in reactions rsc.orgumich.edursc.org. Chemical shifts are typically referenced to the central peak of CDCl3 at δ 77.0 ppm umich.edursc.org.

Characteristic 13C NMR signals for this compound include those for the aromatic carbons, the benzylic carbon, and the methyl carbons attached to silicon. Reported chemical shifts for this compound in CDCl3 include signals for the aromatic carbons between δ 124.9 and 139.7 ppm, the benzylic carbon around δ 28.7 ppm, and the methyl carbons on silicon around δ 0.0 ppm umich.eduosaka-u.ac.jp.

Table 2: Representative 13C NMR Chemical Shifts for this compound (in CDCl3)

| Carbon Type | Chemical Shift (δ, ppm) | Reference |

| Aromatic (phenyl) | 124.9-139.7 | umich.eduosaka-u.ac.jp |

| Benzylic (-CH2-) | 28.7 | osaka-u.ac.jp |

| Methyl (-Si(CH3)2) | 0.0 | osaka-u.ac.jp |

Note: Specific chemical shifts can vary slightly depending on the solvent, concentration, and spectrometer frequency.

29Si NMR Applications

Silicon-29 Nuclear Magnetic Resonance (29Si NMR) spectroscopy is particularly valuable for directly probing the silicon atom's environment within this compound. This technique is less sensitive than 1H or 13C NMR but provides unique information about the bonding and electronic state of the silicon center pascal-man.com. Tetramethylsilane (TMS) is commonly used as an external standard, with its 29Si chemical shift defined as 0.00 ppm rsc.org.

29Si NMR is applied in characterizing the silicon-containing compounds and monitoring reactions that directly involve the silicon center, such as hydrosilylation reactions . It can be used to determine the selectivity of reactions involving silanes . While specific 29Si NMR data for this compound itself were not directly found in the provided snippets, its application in studies involving various silanes, including this compound as a reactant, highlights its importance in silicon chemistry .

Mass Spectrometry for Structural Characterization

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of this compound, as well as providing insights into its fragmentation patterns. High-resolution mass spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for this purpose acs.orgumich.edursc.orgnih.govlsu.edu.

For this compound (C9H14Si), the calculated molecular ion [M+] is 150.29566 g/mol . HRMS (EI+) experiments have reported observed molecular ion masses consistent with this, for example, [M+] calc for C9H14Si, 150.29566; found, 150.29566 umich.edu. Electron Ionization (EI) is a common ionization mode, leading to characteristic fragmentation patterns nih.govlsu.edu.

Table 3: Representative Mass Spectrometry Data for this compound

| Type of MS | Ionization Mode | m/z (Observed) | Corresponding Ion/Fragment | Reference |

| HRMS | EI+ | 150.29566 | [M]+ calc for C9H14Si | umich.edu |

| GC-MS | EI | 150 | [M]+ | nih.gov |

| Other MS | EI-B (70 eV) | 59, 135, 150 | Fragments | nih.gov |

| Other MS | EI-B (20 eV) | 59, 150, 135 | Fragments | nih.gov |

Mass spectrometry, particularly GC-MS, is also used to monitor the completeness of reactions involving this compound and to identify products rsc.org.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques used to identify functional groups and characterize the molecular structure of compounds like this compound by analyzing their vibrational modes.

IR spectroscopy typically involves measuring the absorption of infrared radiation by the sample, providing a spectrum with characteristic absorption bands corresponding to specific bond vibrations (stretching, bending) umich.edulsu.eduacs.orgawi.de. For this compound, characteristic IR absorption bands have been reported. For example, in thin film, notable peaks include those around 2918.4 cm-1 (C-H stretching), 2846.8 cm-1 (C-H stretching), 1609.5 cm-1 (aromatic C=C stretching), 1446.8 cm-1 (C-H bending), 1245.8 cm-1 (Si-C stretching), and 698.0 cm-1 (monosubstituted benzene (B151609) out-of-plane bending) umich.edu.

Table 4: Representative IR Absorption Bands for this compound (thin film)

| Wavenumber (cm-1) | Assignment (Tentative) | Reference |

| 2918.4, 2846.8 | C-H stretching (aliphatic) | umich.edu |

| 1609.5 | Aromatic C=C stretching | umich.edu |

| 1446.8 | C-H bending | umich.edu |

| 1245.8 | Si-C stretching | umich.edu |

| 698.0 | Monosubstituted benzene bending | umich.edu |

Raman spectroscopy, which measures inelastic scattering of light, provides complementary vibrational information nih.govresearchgate.netscispace.com. While specific Raman data for this compound itself were not detailed in the provided snippets, the general availability of Raman spectra for this compound is noted nih.gov.

Computational Chemistry and Theoretical Investigations

Computational chemistry, particularly Density Functional Theory (DFT) calculations, plays a vital role in complementing experimental spectroscopic data and providing deeper mechanistic insights into the reactivity of this compound. These theoretical investigations help in understanding reaction pathways, transition states, and the energetic profiles of transformations involving this compound acs.orgrsc.orgresearchgate.netnih.govucl.ac.ukrsc.orguniovi.esrsc.orgresearchgate.netosti.govcaltech.edunih.gov.

DFT calculations have been employed to investigate the mechanism of reactions where this compound acts as a substrate, such as in enzymatic oxidation or hydrosilylation processes rsc.orgnih.govrsc.org. For instance, in the P450-catalyzed oxidation of hydrosilanes to silanols, computational studies revealed that the catalysis proceeds through a hydrogen atom abstraction followed by radical rebound, a mechanism analogous to the enzyme's native C-H hydroxylation nih.gov. The rate-limiting step was identified as hydrogen atom abstraction, with a calculated energy barrier (ΔG‡) of 19.6 kcal·mol–1 for this compound nih.gov.

Computational studies also shed light on the selectivity observed in reactions. For example, the high chemoselectivity for Si-H oxidations over C-H oxidations in P450 enzymes is attributed to the lower bond dissociation energy (BDE) of the Si-H bond compared to sterically accessible C-H bonds nih.gov.

Furthermore, DFT calculations have been used to explore the thermodynamic properties of photocatalysts and silane (B1218182) radicals in photoinduced reactions rsc.org. They can confirm experimental findings by showing that certain reaction steps, such as hydrogen abstraction, are energetically favorable rsc.org. In the context of B(C6F5)3-catalyzed isomerization of allyl silanes, computational mechanistic investigations have revealed multiple competing reaction mechanisms, including hydride abstraction and 1,2- or 1,3-hydride shifts acs.org.

These theoretical investigations, often performed using software packages like Gaussian, provide crucial atomic-level understanding that is difficult to obtain solely through experimental means rsc.orgrsc.org.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational quantum mechanical method for investigating the electronic structure and properties of molecules, including organosilanes like this compound. DFT calculations are widely applied in chemistry for interpreting and predicting complex system behavior at an atomic scale, offering a favorable balance between accuracy and computational cost compared to traditional wave function-based methods. nih.govfishersci.be

For this compound, DFT studies have been instrumental in understanding its reactivity, particularly in enzymatic oxidation processes. For instance, in the P450-catalyzed Si-H oxidation, DFT calculations using a truncated computational model revealed a rate-limiting hydrogen atom abstraction step. The calculated energy barrier (ΔG‡) for this process when using this compound (1d) as a substrate was determined to be 19.6 kcal·mol⁻¹. This finding supports a mechanism involving hydrogen atom abstraction followed by radical rebound, analogous to the enzyme's native C-H hydroxylation mechanism. charchem.org

Furthermore, DFT calculations have been employed to investigate the thermodynamic properties of silane radicals, including those derived from this compound, in the context of metal-free hydrogen evolution cross-coupling reactions. These computations typically utilize hybrid density functionals such as UB3LYP with empirical dispersion corrections (e.g., Grimme's D3 formula) and basis sets like 6-31g(d). Such studies help in understanding the redox species and their roles in catalytic cycles. uni.lu

Reaction Pathway Modeling and Transition State Analysis

Understanding the intricate steps of a chemical reaction, from reactants to products, often involves modeling reaction pathways and analyzing transition states. Transition states represent the highest energy point along the minimum energy path connecting reactants and products on a potential energy surface and are crucial for determining reaction rates and mechanisms. sarchemlabs.comnih.gov

In the context of this compound, computational studies have shed light on its behavior in various transformations:

Enzymatic Oxidation: As detailed by DFT studies, the P450-catalyzed oxidation of this compound proceeds through a transition state (TS1) involving hydrogen atom abstraction. This rate-determining step leads to a radical intermediate, followed by a barrierless hydroxyl rebound to yield the silanol (B1196071) product. The calculated activation energy provides a quantitative measure of the energy barrier for this specific pathway. charchem.org

Ortho-Borylation Reactions: this compound has been utilized as a directing group in iridium-catalyzed ortho-borylation of arenes. The proposed mechanism for this reaction involves the reversible addition of the Si-H bond of this compound to the metal center. This is followed by selective ortho-C-H bond activation through oxidative addition and subsequent reductive elimination, leading to regioselective borylation. labsolu.ca

Allyl Silane Isomerization: For related allyl silanes, studies on B(C₆F₅)₃-catalyzed isomerization have indicated the operation of multiple competing reaction mechanisms. These include hydride abstraction, 1,2-hydride shifts, and 1,3-hydride shifts, which are elucidated through detailed synthetic and computational mechanistic investigations. While not directly on this compound, these studies illustrate the complexity of reaction pathways involving similar organosilanes. nih.gov

These computational analyses provide a detailed molecular-level understanding of how this compound participates in and influences reaction pathways.

Elucidation of Reaction Intermediates

Reaction intermediates are transient species formed during a chemical reaction that exist for a short period before reacting further to form products. Their identification and characterization are vital for fully understanding reaction mechanisms.

Several studies have reported the formation and elucidation of intermediates involving this compound:

Radical Intermediates in Oxidation: In the P450-catalyzed oxidation of this compound, a key radical intermediate (INT1) is formed following the rate-limiting hydrogen atom abstraction. DFT calculations have shown that the spin density in this intermediate is localized at the silicon atom. The subsequent step, involving hydroxyl rebound to form the silanol, is barrierless, reinforcing the radical oxidation pathway as the most plausible mechanism over alternative silyl (B83357) cation formation. charchem.org

Reactions with Enynones: this compound has been observed to react readily with enynones, leading to the formation of furan (B31954) derivatives. This reaction proceeds through specific intermediates, denoted as II and II', though their detailed structural elucidation was not provided in the summarized content. alfa-chemistry.com

β-Silyl Cation Intermediates: In the B(C₆F₅)₃-catalyzed isomerization of allyl silanes, the formation of a β-silyl cation intermediate has been indicated. This intermediate arises from alkene activation by B(C₆F₅)₃ and can be intercepted by nucleophiles, providing evidence for its transient existence in the reaction pathway. nih.gov

Silicenium Ions in Hydride Transfer: In hydride transfer reactions from hydrosilanes to carbenium ions, a polar mechanism involving the rate-determining formation of silicenium ions has been proposed. This compound, as a hydrosilane, participates in such reactions, implying the transient formation of a silicenium ion intermediate, which influences its reactivity compared to other silanes. fishersci.com

These examples highlight the diverse nature of intermediates that can be formed from this compound, ranging from radical species to charged silicon-containing ions, each playing a crucial role in directing the reaction outcome.

Kinetic Studies and Reaction Rate Analysis

Kinetic studies are essential for quantifying the speed of chemical reactions and understanding the factors that influence them, including concentration, temperature, and the presence of catalysts. Reaction rate analysis provides critical information about the reaction mechanism and transition states.

Kinetic investigations involving this compound or closely related benzylsilanes have provided valuable insights:

Hydride Transfer Reactions: Kinetic studies on the hydride transfer reactions from aryldimethylsilanes (including this compound) to carbenium ions, such as the tris(2,6-dimethoxyphenyl)carbenium ion, have been conducted. These studies revealed that the reaction rates are largely independent of solvent polarity. A polar mechanism with rate-determining formation of silicenium ions is consistent with observed kinetic isotope effects. Notably, this compound was found to be 2.5 times less reactive than trimethylsilane (B1584522) in these hydride transfer processes. fishersci.com

Table 1: Relative Reactivities of Silanes in Hydride Transfer

| Silane | Relative Reactivity (vs. Trimethylsilane) fishersci.com |

| Trimethylsilane | 1.00 |

| This compound | 0.40 (1/2.5) |

Nucleophilic Cleavage of Benzylic-Silicon Bonds: The nucleophilic cleavage of benzylic-silicon bonds, a common transformation for benzylsilanes, has been extensively studied, particularly with tetraalkylammonium fluoride (B91410) (TBAF). While many studies focus on benzyltrimethylsilane, the principles are directly applicable to this compound due to the shared benzylic-silicon bond. These reactions typically follow pseudo first-order kinetics, and their rates depend on both the silane and nucleophile concentrations. americanelements.com The activation of the this compound (BDMS) group by TBAF can lead to the formation of silyl fluoride or silanol species, with complete conversion often achieved rapidly under specific conditions (e.g., 5 minutes at 0 °C in THF or DMF with 1 equivalent of TBAF). The choice of solvent, such as switching from THF to DMF, has been shown to significantly improve the reaction rate in some cases. uni.lu The development of a substantial negative charge in the transition state is consistent with the observed reaction constant (ρ value of 6.7) in Hammett plots for substituted benzyltrimethylsilanes, indicating a highly polar transition state. americanelements.com

Table 2: Cleavage of this compound with TBAF uni.lu

| Reagent | Conditions | Outcome |

| TBAF | 1 eq., 0 °C, 5 min, THF or DMF | Complete conversion to silyl fluoride or silanol species |

| TBAF | Dropwise addition over 4h, THF | Clean reaction, but no significant rate improvement |

| TBAF | Dropwise addition over 4h, DMF | Improved reaction rate, complete conversion without decomposition |

These kinetic investigations provide crucial quantitative data and mechanistic insights into the reactivity of this compound, particularly concerning its Si-H and benzylic-Si bonds.

Applications of Benzyldimethylsilane in Materials Science

Polymer Synthesis and Modification

Benzyldimethylsilane plays a significant role in the synthesis and modification of polymers, especially those with silicon-containing backbones or side chains. It acts as a precursor for benzyldimethylsilyl derivatives, where the benzyl (B1604629) group can function as a latent reactive site on the silicon atom, allowing for subsequent chemical transformations gelest.comgelest.com. This compound is also employed in cross-coupling reactions, which are crucial for constructing complex silicon-containing chemical building blocks caltech.edu.

Organosilicon polymers, commonly known as silicones or polysiloxanes, constitute a distinct class of inorganic polymers defined by a backbone of alternating silicon and oxygen atoms, to which various organic groups are attached dakenchem.commdpi.com. This compound contributes to the creation of these polymers. For instance, silanols, which are essential intermediates in the formation of silicone polymers, can be generated from hydrosilanes such as this compound through selective oxidation processes nih.gov. The polymerization of silicone monomers, often influenced by the incorporation of silane (B1218182) compounds, yields materials with a spectrum of properties, ranging from elastic silicone oils (characterized by long linear chains) to more rigid silicone rubbers (formed by cross-linked networks) dakenchem.com. Prominent examples of organosilicon polymers include Polydimethylsiloxane (PDMS) and Poly(methylphenylsiloxane) labsolu.caamericanelements.comnih.govatamanchemicals.comatamanchemicals.comthegoodscentscompany.comlabsolu.canih.gov.

This compound functions as a silicon-containing monomer or a source of silicon in diverse polymerization processes. It can serve as a Si-H donor in reactions, providing critical building blocks for synthesizing tetrasubstituted olefins. These olefins can subsequently be functionalized to create polymers with high π-conjugation or utilized as fluorescent materials mdpi.comresearchgate.net. Organofunctional silanes, a category that includes such monomers, are vital as "bridges" that facilitate adhesion between polymers and inorganic substrates. They achieve this by forming chemical bonds and interpenetrating polymer networks (IPNs) nih.gov. Furthermore, silanes with reactive functional groups can act as cross-linking agents, thereby enhancing the mechanical properties and controlling the branching structure and molecular weight of hyperbranched polymers (HBPs) nih.gov. The hydrosilylation of unsaturated molecules, where this compound can be used as a silane source, represents an efficient method for preparing organosilanes that serve as versatile synthetic intermediates in polymer chemistry acs.orgacs.org.

Organosilicon Polymers

Coatings and Sealants

The inherent properties of this compound, including its hydrophobicity and thermal stability, render it a suitable component for formulating protective coatings and sealants cymitquimica.com. It is explicitly cited as an example within benzylsilane (B11955767) systems employed in the development of corrosion-resistant surface coatings google.comgoogle.com. These coatings are capable of exhibiting enhanced chemical resistance, increased hardness, and improved wear factors google.com. The broader class of silicones, encompassing silicone elastomers and resins, is extensively utilized in applications such as seals, gaskets, and paints, leveraging their flexibility, resistance to harsh environments, and electrical insulation properties dakenchem.comshinetsusilicone-global.com. Related silane coupling agents are also incorporated into adhesives, sealants, and coatings to enhance adhesion to inorganic and metallic substrates and to impart properties like heat and flame resistance gelest.comshinetsusilicone-global.com.

Advanced Materials for Electronics and Optics

This compound contributes to the development of advanced materials for electronics and optics through its role in synthesizing specialized silicon-containing compounds and polymers. Silicon-based materials are valued for their superior properties relevant to microelectronic and optical applications gelest.comacs.org. For example, coatings that incorporate benzylsilane systems, including this compound, can be applied to electronic device cases, providing protective and functional attributes google.com. The ability to synthesize tetrasubstituted olefins from this compound-derived building blocks opens avenues for creating materials with specific optical properties, such as fluorescence researchgate.net. Additionally, silicone polymers, which can be formed with the involvement of silane derivatives, are known to enhance insulation in electronic applications dakenchem.com.

Silicon-Based Functional Materials

This compound is integral to the creation of various silicon-based functional materials. It is sometimes referred to as a "safety catch" silane, highlighting its utility in synthetic strategies where the benzyl group can be selectively transformed, for instance, oxidized to a hydroxyl group. This transformed group can then be further manipulated to yield valuable products, demonstrating its role in introducing latent reactive functionalities into molecules caltech.edu. Organosilicon compounds, in general, are a family of stable metalloid species with widespread industrial applications due to their unique properties acs.org. The versatility of silicone chemistry, which includes the chemical modification of silanes and siloxanes, allows for the tailoring of materials to achieve new capabilities while retaining beneficial inherent properties mdpi.com. This includes the development of materials with high π-conjugation, which can be derived from building blocks synthesized using this compound researchgate.net.

Properties of this compound

| Property | Value | Source |

| CAS Number | 1631-70-5 | cymitquimica.com |

| Molecular Formula | C9H14Si | cymitquimica.comnih.gov |

| Molecular Weight | 150.29 g/mol | cymitquimica.comnih.gov |

| Appearance | Colorless to pale yellow liquid | cymitquimica.com |

| Flash Point | 56 °C (closed cup) |

Future Perspectives and Emerging Research Directions

Development of Novel Benzyldimethylsilane Catalysts and Reagents

The ongoing development of novel catalysts and reagents for reactions involving this compound is a key area of future research. Boron-based catalysts, such as B(C6F5)3, have already demonstrated their efficacy in transformations involving this compound, including chemoselective reductions and isomerization-Hiyama couplings, with water often acting as an effective promoter acs.orgacs.orgacs.orgresearchgate.net. Further exploration into the scope and limitations of such main group catalysts is anticipated.

Copper-catalyzed reactions, including the silylation of alkenyl iodonium (B1229267) salts and Si-H insertion, present promising avenues for incorporating this compound into new synthetic sequences rsc.orgresearchgate.net. Similarly, rhodium catalysts have shown utility in silylcarbocyclization reactions with this compound, leading to the formation of complex cyclic structures acs.org.

A significant trend in catalysis is the shift towards more earth-abundant metals. In this context, cobalt-based catalysts are being explored for dehydrogenative coupling reactions involving hydrosilanes, including this compound, aligning with the principles of sustainable chemistry csic.es. Beyond metal catalysis, enzymatic approaches represent an exciting frontier. Wild-type cytochrome P450 monooxygenases (e.g., P450BM3) have demonstrated promiscuous activity for the oxidation of hydrosilanes to silanols, with directed evolution enhancing their efficiency and selectivity nih.gov. This biocatalytic route offers a mild and environmentally friendly alternative for silanol (B1196071) synthesis.

Furthermore, the influence of alkali metal species, such as NaOH and KOH, on the silylation of acetylenes with this compound has been observed to significantly impact reaction outcomes, highlighting a complex and underexplored area for future mechanistic investigations caltech.edu.

Integration of this compound into Complex Molecular Synthesis

The integration of this compound into the synthesis of complex molecules is a rapidly evolving area, leveraging its unique reactivity to construct intricate molecular architectures. Organosilicon compounds, in general, are recognized as indispensable building blocks in medicinal chemistry due to silicon's distinct properties, including chemical stability and reduced reactivity compared to carbon uta.edu.

This compound plays a crucial role in sequential silylcarbocyclization/silicon-based cross-coupling reactions, which enable the efficient synthesis of highly substituted cyclopentanes acs.org. It is also employed in one-pot, two-step processes for the synthesis of diverse styrene (B11656) derivatives through B(C6F5)3-catalyzed isomerization followed by Hiyama coupling, providing access to a broad range of substituted products with high E-selectivity acs.orgacs.orgresearchgate.net. Another notable application is its use in hydrosilylation–Hiyama sequences for the stereoselective construction of 1,3-dienes mdpi.comrsc.org.

Natural Product Total Synthesis

Silicon-based cross-coupling reactions, often involving silane (B1218182) derivatives, have been effectively showcased in the total synthesis of various natural products nih.govnih.gov. The reactivity of the silyl (B83357) group in coupling and desilylation processes makes the resulting compounds valuable intermediates in natural product synthesis rsc.org. For instance, this compound has been explicitly utilized in key steps for the synthesis of polyene natural products rsc.org. The silanolate cross-coupling process, which can be derived from silanes, has been applied in the total synthesis of complex antifungal agents like (+)-papulacandin D nih.gov. The ongoing development of new strategies and methodologies, including those involving silanes, continues to drive the total synthesis of biologically active natural products wayne.eduorganicchemistrydata.org.

Synthesis of Biologically Active Molecules